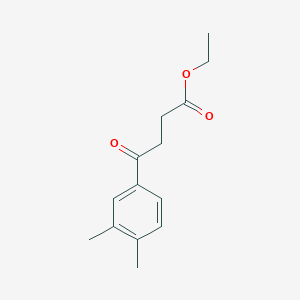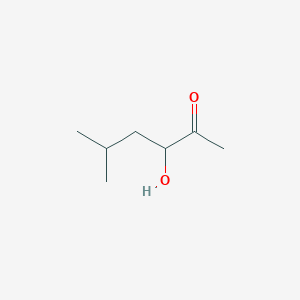
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-, commonly known as DCMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DCMQ is a quinoline-based molecule that contains a dicyanomethyl group, which makes it a highly electron-deficient compound. This electron-deficient nature of DCMQ makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology.
Mécanisme D'action
The mechanism of action of DCMQ is not well understood. However, it is believed that DCMQ acts as an electron acceptor in various chemical reactions, including organic solar cells and organic field-effect transistors. In catalysis, DCMQ acts as a catalyst by facilitating the formation of chemical bonds between two or more molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DCMQ are not well understood. However, it has been shown that DCMQ can interact with proteins and other biological molecules, making it a potential candidate for various biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCMQ is its electron-deficient nature, which makes it an excellent electron acceptor and an ideal candidate for various applications in chemistry and biology. However, one of the limitations of DCMQ is its toxicity, which can limit its use in biological applications.
Orientations Futures
There are several future directions for DCMQ research, including the development of new synthesis methods, the study of its mechanism of action, and its potential applications in biotechnology. Additionally, DCMQ can be used as a fluorescent probe for detecting protein-ligand interactions, making it a potential candidate for drug discovery and development. Overall, DCMQ has the potential to revolutionize various scientific fields and open up new avenues for research.
Méthodes De Synthèse
DCMQ can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. Among these methods, the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DCMQ.
Applications De Recherche Scientifique
DCMQ has been extensively studied for its potential applications in various scientific fields, including organic electronics, catalysis, and biochemistry. In organic electronics, DCMQ has been used as an electron acceptor in organic solar cells and organic field-effect transistors. In catalysis, DCMQ has been used as a catalyst in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In biochemistry, DCMQ has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
Propriétés
Numéro CAS |
180859-71-6 |
|---|---|
Nom du produit |
Morpholine, 4-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- |
Formule moléculaire |
C17H14N4O2 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
InChI |
InChI=1S/C17H14N4O2/c18-10-12(11-19)16-9-14(13-3-1-2-4-15(13)20-16)17(22)21-5-7-23-8-6-21/h1-4,9,12H,5-8H2 |
Clé InChI |
WQBDGVKQUWTBFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
SMILES canonique |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N |
Autres numéros CAS |
180859-71-6 |
Synonymes |
2-[4-(morpholine-4-carbonyl)quinolin-2-yl]propanedinitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



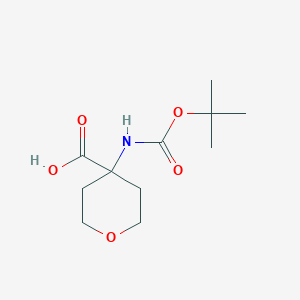
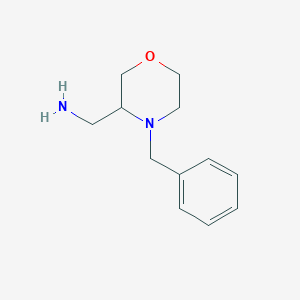
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

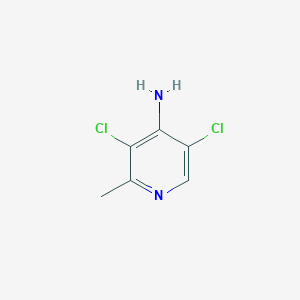
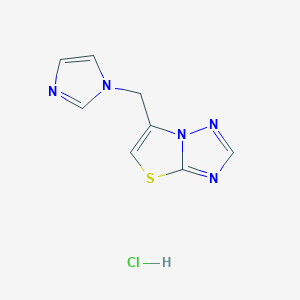

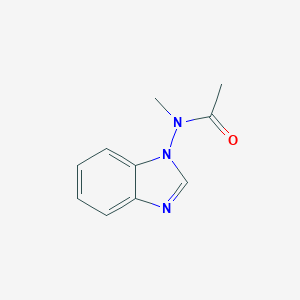
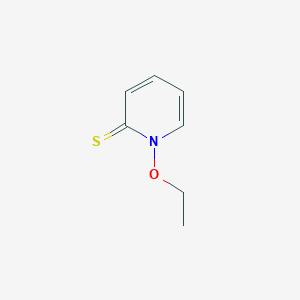


![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
